In Vivo Anticonvulsant Efficacy: Comparing 5-(4-Chlorobenzyl) Meldrum‘s Acid with Standard Therapies
In a mouse maximal electroshock (MES) model, the target compound demonstrated an ED50 of 48 mg/kg, a level of protection that positions it as a lead compound comparable to established antiepileptics . This contrasts with the unsubstituted Meldrum’s acid, which is pharmacologically inactive in this assay. While direct, same-study comparisons with clinical drugs like phenytoin are absent in the cited report, the ED50 value allows for cross-study comparative analysis against the broader anticonvulsant class.
| Evidence Dimension | In vivo anticonvulsant efficacy (ED50) |
|---|---|
| Target Compound Data | ED50 = 48 mg/kg (i.p.) |
| Comparator Or Baseline | Unsubstituted Meldrum's acid (CAS 2033-24-1): Inactive / Phenytoin: ED50 ≈ 5-10 mg/kg (i.p.) in MES |
| Quantified Difference | Target compound shows definitive activity in contrast to the inactive Meldrum‘s acid core; it is less potent than phenytoin but still within a relevant therapeutic range for a lead compound. |
| Conditions | Mouse maximal electroshock (MES) seizure model, intraperitoneal (i.p.) administration |
Why This Matters
This specific in vivo activity validates the procurement of this precise 5-substituted derivative for neuroscience drug discovery, as the unsubstituted core lacks this biological property.
